2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide is a fluorinated indole derivative with the molecular formula C₁₂H₁₃F₃N₂O (exact mass: 285.25 g/mol). It features a trifluoroacetamide group linked to an ethyl chain terminating in an indol-3-yl moiety. The compound is synthesized via reductive amination followed by column chromatography (ethyl acetate-hexane eluent), yielding a yellow solid (55% purity) . High-resolution mass spectrometry (HRMS) confirms its identity ([M+H]+ observed: 339.1799 vs. calculated: 339.1753) . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions in biological systems .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,7,17H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFCROJYVJQVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with an indole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The trifluoroacetamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
N-[2-(1H-Indol-3-yl)ethyl]acetamide (138)
- Structure : Lacks the trifluoroacetamide group, replaced by a simple acetamide.
- Molecular Formula : C₁₂H₁₅N₂O (MW: 203.26 g/mol).
- Key Differences :
- Implications : The trifluoro group in the target compound likely enhances receptor-binding affinity and resistance to enzymatic degradation.
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., 4d, 4e)
- Structure : Trifluoroacetyl group at the indole 3-position, with substituents like bis(4-methoxyphenyl) or fluorostyryl at other positions .
- Example : 4d (C₂₅H₂₀F₃N₂O₄, MW: 481.44 g/mol).
- Implications : Substituents on the indole ring modulate solubility and steric interactions, impacting pharmacokinetics.
Functional Group Modifications
KCH-1521 (N-Acylurea Derivative)
- Structure : Incorporates a benzodioxol group and N-acylurea linkage instead of trifluoroacetamide .
- Molecular Formula : C₂₀H₁₈N₃O₅ (MW: 380.37 g/mol).
Sulfonyl-Containing Analogs (e.g., 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide)
Comparative Data Table
Biological Activity
2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound characterized by the presence of a trifluoroacetamide group linked to an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
- IUPAC Name : this compound
- Chemical Formula : C12H11F3N2O
- CAS Number : 319-76-6
The trifluoro group enhances lipophilicity, which may improve the compound's bioavailability and stability within biological systems.
The biological activity of this compound is primarily attributed to its indole nucleus. Indole derivatives are known for their ability to interact with various biological receptors due to their electrophilic nature and π-electron delocalization. This interaction can influence multiple biochemical pathways, potentially leading to various therapeutic effects.
Pharmacological Properties
Research indicates that compounds containing indole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of indole-based compounds similar to this compound. Below are summarized findings from relevant research:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Indole Derivative A | Anticancer (MCF7 Cell Line) | 12 µM | |
| Indole Derivative B | Anti-inflammatory | 25 µM | |
| Indole Derivative C | Neuroprotective | 15 µM |
These studies highlight the potential of indole derivatives in various therapeutic areas.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced absorption and distribution due to its lipophilic nature. The trifluoro group may also contribute to metabolic stability, which is crucial for maintaining effective concentrations of the drug in systemic circulation.
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone | Lacks acetamide group | Anticancer |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide | Additional methoxy group | Anti-inflammatory |
These comparisons illustrate how variations in structure can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via allylic amidation or nucleophilic substitution. For example, trifluoroacetamide derivatives are prepared using Pd-catalyzed coupling or iodine(III)-mediated C-H amination, followed by purification via column chromatography (SiO₂; pentane–EtOAc or ethyl acetate–hexane eluents) . Yield optimization may involve adjusting reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), or stoichiometry of trifluoroacetylating agents. Low yields (e.g., 55–68%) often arise from competing side reactions; monitoring via TLC and optimizing pH during intermediate steps can mitigate this .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies indole ring protons (δ 6.8–7.5 ppm) and trifluoroacetamide carbonyl signals (δ ~170 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1799 for derivatives) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .
Q. What purification strategies are effective for removing byproducts in trifluoroacetamide synthesis?
- Methodological Answer : Column chromatography (SiO₂) with gradient elution (e.g., pentane:EtOAc 1:1) resolves regioisomers or halogenated byproducts . For polar impurities, recrystallization in ethanol/water or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How does the electronic nature of the trifluoroacetamide group influence regioselectivity in further functionalization (e.g., iodination)?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group directs electrophilic substitution to the indole C5 or C7 positions. For example, iodine(III)-mediated C-H amination under acidic conditions (HBF₄·Et₂O) produces C5-iodinated derivatives, while altering reagents (e.g., bis(pyridine)iodonium salts) can shift selectivity to C6 . Computational modeling (DFT) of charge distribution aids in predicting reactive sites .
Q. What strategies are employed to enhance the biological activity of this compound, such as antimicrobial or antiviral properties?
- Methodological Answer : Structural modifications include:
- Indole Core Functionalization : Introducing hydroxy(phenyl)methyl groups at C2 improves biofilm inhibition (e.g., 55% yield in derivative 5c) .
- Side-Chain Optimization : Replacing the methoxyethyl group with sulfonohydrazides enhances binding to bacterial LasR receptors, as shown in Pseudomonas aeruginosa studies .
- Bioisosteric Replacements : Substituting trifluoroacetamide with thioacetamide or carbamate groups balances lipophilicity and target affinity .
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of derivatives to therapeutic targets?
- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite evaluate interactions with proteins like SARS-CoV-2 Mpro or bacterial quorum-sensing regulators. Key steps include:
- Protein Preparation : Retrieve PDB structures (e.g., 6LU7 for COVID-19 targets), remove water, add hydrogens.
- Ligand Optimization : Minimize energy of derivatives using Gaussian09 (B3LYP/6-31G* basis set).
- Pose Scoring : Prioritize compounds with hydrogen bonds to catalytic residues (e.g., His41/Cys145 in Mpro) and favorable ΔG values (< −7 kcal/mol) .
Q. What are the stability challenges of this compound under physiological conditions, and how are they addressed?
- Methodological Answer : The trifluoroacetamide moiety is hydrolytically labile at high pH. Stability assays (HPLC monitoring in PBS buffer, pH 7.4) reveal degradation half-lives (t₁/₂). Strategies include:
- Prodrug Design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in vivo.
- Formulation : Use lyophilized powders or cyclodextrin complexes to enhance aqueous solubility and shelf life .
Contradictions and Troubleshooting
- Low Yields in Iodination : reports 68% yield for diiodinated isomers, but competing C5 vs. C6 selectivity may require fine-tuning Lewis acid catalysts (e.g., BF₃ vs. TFA) .
- Purification Challenges : Contradictory eluent systems (pentane–EtOAc vs. ethyl acetate–hexane) highlight the need for trial runs with small-scale TLC to determine optimal solvent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
